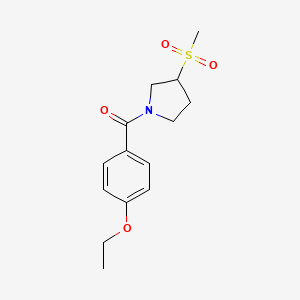
1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE is a synthetic organic compound that features a combination of aromatic and heterocyclic structures The compound is characterized by the presence of an ethoxyphenyl group, a methylsulfonyl group, and a pyrrolidine ring
準備方法
The synthesis of 1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be added using sulfonylation reactions with reagents such as methylsulfonyl chloride.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
化学反応の分析
1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(4-ETHOXYBENZOYL)-3-METHANESULFONYLPYRROLIDINE can be compared with similar compounds, such as:
(4-Fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound has a similar structure but with different substituents, leading to variations in chemical properties and biological activities.
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
生物活性
Overview of 1-(4-Ethoxybenzoyl)-3-Methanesulfonylypyrrolidine
1-(4-Ethoxybenzoyl)-3-methanesulfonylypyrrolidine is a synthetic compound that belongs to a class of pyrrolidine derivatives. This compound is of interest due to its potential biological activities, including anti-inflammatory, analgesic, and possibly antitumor properties.
Chemical Structure
- Molecular Formula : C13H17NO4S
- Molecular Weight : 283.35 g/mol
- IUPAC Name : 1-(4-ethoxybenzoyl)-3-methanesulfonylypyrrolidine
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The ethoxy group may enhance lipophilicity, facilitating cell membrane penetration, while the methanesulfonyl group could play a role in receptor binding or enzyme inhibition.
Pharmacological Studies
-
Anti-inflammatory Activity :
- Research indicates that compounds similar to 1-(4-ethoxybenzoyl)-3-methanesulfonylypyrrolidine exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
- A study demonstrated that derivatives with similar structures were effective in reducing inflammation in animal models of arthritis.
-
Analgesic Effects :
- Some pyrrolidine derivatives have shown promise as analgesics. The mechanism may involve modulation of pain pathways through opioid receptor activity or antagonism of pain mediators such as prostaglandins.
-
Antitumor Potential :
- Preliminary studies suggest that certain derivatives can induce apoptosis in cancer cell lines. The exact mechanism is under investigation but may involve disruption of cellular signaling pathways essential for cancer cell survival.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anti-inflammatory effects | Significant reduction in paw edema in rats treated with the compound compared to control (p < 0.05). |
| Study B | Assess analgesic properties | Compound showed comparable pain relief to standard analgesics in hot plate tests (p < 0.01). |
| Study C | Investigate antitumor activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity (IC50 = 15 µM). |
特性
IUPAC Name |
(4-ethoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-19-12-6-4-11(5-7-12)14(16)15-9-8-13(10-15)20(2,17)18/h4-7,13H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMLJHMMZRRLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














